

Thermochemical Profile of Tetraethylurea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraethylurea**

Cat. No.: **B072240**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **Tetraethylurea** (CAS 1187-03-7). The information is compiled from established chemical databases and scientific literature to support research and development activities where the energetic properties of this compound are of interest. This document presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key relationships and workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **tetraethylurea** that have been experimentally determined and reported in the literature. These values are essential for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpic Properties of **Tetraethylurea**

Property	Symbol	State	Value (kJ/mol)	Reference(s)
Standard Enthalpy of Combustion	ΔcH°	Liquid	-5845.9 ± 5.9	[1][2]
Liquid	-6019.9 ± 4.8	[2]		
Standard Enthalpy of Formation	ΔfH°	Liquid	-554.0 ± 5.9	[2]
Liquid	-380.0 ± 5.0	[2]		
Gas	-316.4 ± 5.1			
Enthalpy of Vaporization	$\Delta vapH$	-	63.6 ± 0.5	
Enthalpy of Fusion	$\Delta fusH$	-	20.55	[3]

Note: Discrepancies in reported values can arise from different experimental conditions, analytical methods, and subsequent data reanalysis by different groups.[1][2][4]

Table 2: Phase Transition and Heat Capacity Data for **Tetraethylurea**

Property	Symbol	Value	Units	Reference(s)
Normal Boiling Point	Tboil	484.15 - 486.15	K	
Triple Point Temperature	Ttriple	239.7	K	[3]
Liquid Phase Heat Capacity	Cp,liquid	355.6	J/(mol·K)	[2]

Gibbs Free Energy and Entropy

Direct experimental values for the standard Gibbs free energy of formation ($\Delta_f G^\circ$) and the standard absolute entropy (S°) of **tetraethylurea** are not readily available in the reviewed literature. However, the standard Gibbs free energy change of a reaction or formation can be calculated from the standard enthalpy and entropy changes using the fundamental thermodynamic relationship:

$$\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$$

[5]

Where:

- ΔG° is the standard Gibbs free energy change
- ΔH° is the standard enthalpy change
- T is the absolute temperature in Kelvin
- ΔS° is the standard entropy change

The standard entropy change of formation ($\Delta_f S^\circ$) could be determined by calculating the difference between the standard absolute entropy of **tetraethylurea** and the sum of the standard absolute entropies of its constituent elements in their standard states. The standard absolute entropy of **tetraethylurea** itself could be determined experimentally through calorimetric measurements of its heat capacity from near absolute zero (0 K) up to the standard temperature (298.15 K).[\[6\]](#)

Alternatively, computational chemistry methods, such as those employing density functional theory (DFT), can provide reliable estimations of these thermochemical properties.[\[7\]](#)

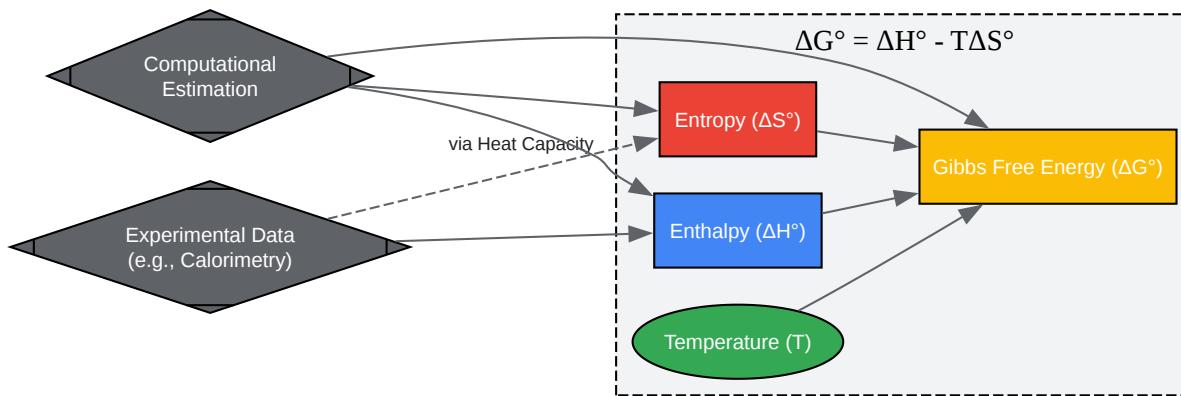
Experimental Protocols

The primary experimental technique used to determine the enthalpy of combustion for organic compounds like **tetraethylurea** is static-bomb combustion calorimetry.[\[8\]](#) The following is a detailed, generalized protocol for this method.

Principle of Bomb Calorimetry

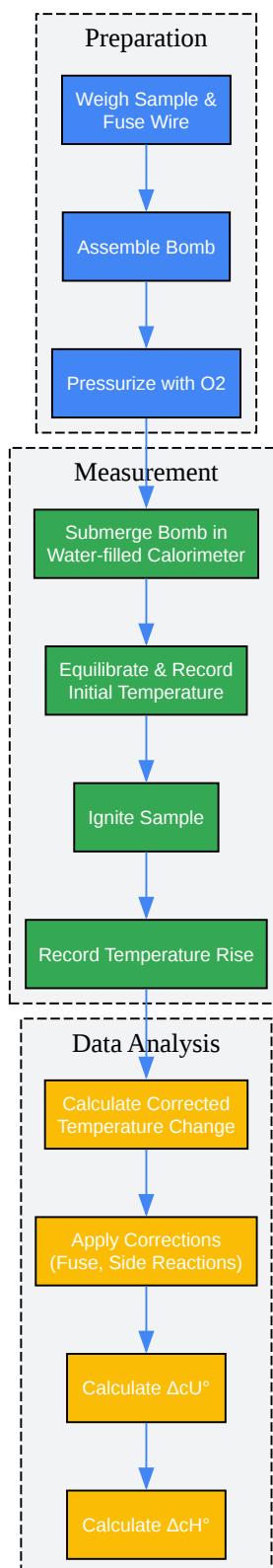
Bomb calorimetry is a type of constant-volume calorimetry. The substance is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the

combustion is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.[9]


Generalized Experimental Protocol for Bomb Calorimetry

- Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid **tetraethylurea** is weighed into a crucible.[8] A fusible wire (e.g., nickel-chromium or platinum) of known length and mass is placed in contact with the sample to ensure ignition.
- Bomb Assembly: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and filled with high-purity oxygen to a pressure of approximately 30 atm.[10]
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature.[11]
- Temperature Equilibration: The system is allowed to equilibrate until a steady rate of temperature change is observed. The initial temperature is recorded.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.[10]
- Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) is used to calculate the total heat evolved.[10]
- Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.
- Calculation of Enthalpy: The internal energy change of combustion (ΔcU°) is calculated from the corrected heat evolved. The enthalpy of combustion (ΔcH°) is then calculated using the

relationship $\Delta cH^\circ = \Delta cU^\circ + \Delta nRT$, where Δn is the change in the number of moles of gas in the combustion reaction.


Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual relationships and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between core thermochemical properties.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for bomb calorimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea, tetraethyl- [webbook.nist.gov]
- 2. Urea, tetraethyl- [webbook.nist.gov]
- 3. Urea, tetraethyl- [webbook.nist.gov]
- 4. N-(Alpha-naphtyl)-N',N'-diphenyl urea [webbook.nist.gov]
- 5. alevelh2chemistry.com [alevelh2chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. web.williams.edu [web.williams.edu]
- To cite this document: BenchChem. [Thermochemical Profile of Tetraethylurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072240#thermochemical-data-for-tetraethylurea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com